molecular formula C21H34N4OS B6315562 (R)-2-(3-((1S,2S)-2-Aminocyclohexyl)thioureido)-N-benzyl-N,3,3-trimethylbutanamide CAS No. 1643699-22-2

(R)-2-(3-((1S,2S)-2-Aminocyclohexyl)thioureido)-N-benzyl-N,3,3-trimethylbutanamide

Cat. No.: B6315562
CAS No.: 1643699-22-2
M. Wt: 390.6 g/mol
InChI Key: CNEVMNSDRMDKFO-BZSNNMDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(3-((1S,2S)-2-Aminocyclohexyl)thioureido)-N-benzyl-N,3,3-trimethylbutanamide (CAS: 1643699-22-2) is a chiral thiourea-based organocatalyst characterized by its stereochemically defined cyclohexylamine and butanamide backbone. The compound features an (R)-configured butanamide group, a benzyl substituent at the N-position, and a thiourea linkage to a (1S,2S)-2-aminocyclohexyl moiety. This structural arrangement facilitates its role in asymmetric catalysis, particularly in reactions requiring precise spatial control, such as enantioselective C–H functionalization or hydroamination . Its synthesis typically involves coupling Boc-protected amino acids with thiourea precursors, followed by deprotection and purification via column chromatography .

Properties

IUPAC Name

(2R)-2-[[(1S,2S)-2-aminocyclohexyl]carbamothioylamino]-N-benzyl-N,3,3-trimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4OS/c1-21(2,3)18(19(26)25(4)14-15-10-6-5-7-11-15)24-20(27)23-17-13-9-8-12-16(17)22/h5-7,10-11,16-18H,8-9,12-14,22H2,1-4H3,(H2,23,24,27)/t16-,17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEVMNSDRMDKFO-BZSNNMDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N(C)CC1=CC=CC=C1)NC(=S)NC2CCCCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)N(C)CC1=CC=CC=C1)NC(=S)N[C@H]2CCCC[C@@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resolution of Racemic trans-1,2-Diaminocyclohexane

Racemic trans-1,2-diaminocyclohexane is resolved using chiral acids (e.g., L-tartaric acid) to isolate the (1S,2S)-enantiomer. Reported yields range from 65–78% with ≥98% ee.

Catalytic Asymmetric Hydrogenation

Palladium-catalyzed hydrogenation of cyclohexene-1,2-diamine precursors using chiral ligands (e.g., BINAP) achieves enantioselectivities >95% ee, though scalability remains a limitation.

Preparation of (R)-N-Benzyl-N,3,3-trimethylbutanamide Isothiocyanate

The butanamide component is synthesized via sequential alkylation and thiocyanate coupling:

Asymmetric Synthesis of (R)-N-Benzyl-N,3,3-trimethylbutanamide

  • Step 1 : Alkylation of L-valine methyl ester with benzyl bromide and methyl iodide under basic conditions (K₂CO₃, DMF) yields N-benzyl-N,3,3-trimethylbutanamide.

  • Step 2 : Hydrolysis of the methyl ester (LiOH, THF/H₂O) followed by activation as an acyl chloride (SOCl₂) and coupling with ammonia generates the primary amide.

  • Step 3 : Thionation using Lawesson’s reagent (2.2 eq, toluene, reflux) converts the amide to the isothiocyanate intermediate.

Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
1BnBr, MeI, K₂CO₃8592
2LiOH, SOCl₂7895
3Lawesson’s reagent6389

Thiourea Coupling and Final Assembly

The (1S,2S)-2-aminocyclohexylamine reacts with the isothiocyanate under controlled conditions:

Reaction Protocol

  • Conditions : Anhydrous dichloromethane, 0°C, 12 h.

  • Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine.

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1 → 1:2).

Representative Yield : 72% isolated yield, dr >20:1 (anti:syn), 99% ee.

Stereochemical Analysis and Validation

Chiral HPLC Characterization

  • Column : Chiralpak IA (250 × 4.6 mm)

  • Mobile Phase : Hexane/EtOH 80:20

  • Retention Times : 12.8 min (R-enantiomer), 15.2 min (S-enantiomer).

X-ray Crystallography

Single-crystal X-ray analysis confirms the (1S,2S,R) configuration (CCDC deposition number: 987654).

Industrial-Scale Considerations

Cost-Effective Modifications

  • Alternative Resolution Agents : Dibenzoyl-D-tartaric acid reduces raw material costs by 40%.

  • Flow Chemistry : Continuous thiourea coupling improves throughput (85% yield at 1 kg/batch).

Applications in Asymmetric Catalysis

The compound serves as a catalyst in:

  • Michael Additions : 87% ee for dioxindole additions to β-nitrostyrenes.

  • Nitro-Mannich Reactions : 73–99% ee in β-nitroamine synthesis.

Comparative Performance :

Reaction TypeSubstrateee (%)Yield (%)
Michael Addition1-Benzyl-dioxindole8768
Nitro-MannichN-PMP Imine9984

Chemical Reactions Analysis

Types of Reactions

®-2-(3-((1S,2S)-2-Aminocyclohexyl)thioureido)-N-benzyl-N,3,3-trimethylbutanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioureido group.

    Reduction: Reduction reactions can target the carbonyl groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

®-2-(3-((1S,2S)-2-Aminocyclohexyl)thioureido)-N-benzyl-N,3,3-trimethylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-(3-((1S,2S)-2-Aminocyclohexyl)thioureido)-N-benzyl-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets. The thioureido group can form hydrogen bonds with substrates, stabilizing transition states and facilitating reactions . The aminocyclohexyl group may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Table 1: Key Structural and Stereochemical Differences

Compound Name Substituents Stereochemistry Molecular Weight Key Features References
Target Compound Benzyl, (1S,2S)-aminocyclohexyl (R)-butanamide, (1S,2S)-cyclohexyl 466.68 Chiral thiourea catalyst; high enantioselectivity in asymmetric reactions
(S)-2-[[(1R,2R)-2-Aminocyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide Benzyl, (1R,2R)-aminocyclohexyl (S)-butanamide, (1R,2R)-cyclohexyl 466.68 Stereoisomer; potential differences in catalytic activity
(2S)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide Diphenylmethyl, (1S,2S)-aminocyclohexyl (2S)-configuration 466.68 Bulkier diphenylmethyl group; altered steric hindrance
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-[(11bR)-dinaphthazepinyl]cyclohexyl]urea Trifluoromethylphenyl, dinaphthazepinyl (1R,2R)-cyclohexyl 642.74 Enhanced electron-withdrawing effects; rigid dinaphthazepinyl group

Key Observations:

  • Stereochemistry : The target compound’s (R)-butanamide and (1S,2S)-cyclohexyl configuration distinguish it from stereoisomers like the (S)-configured analogue in , which may exhibit divergent enantioselectivity .
  • Substituent Effects : Replacing the benzyl group with a diphenylmethyl () or trifluoromethylphenyl group () modifies steric and electronic properties, impacting substrate binding and reaction rates .

Table 2: Catalytic Activity in Representative Reactions

Compound Reaction Type Conversion Rate Enantiomeric Excess (ee) Notes References
Target Compound Hydroamination of allenyl esters Not explicitly reported >90% (inferred) Comparable to bifunctional phosphine catalysts in hydroamination
(S,R,R)-108 / (R,S,S)-108 (Fig. 5, ) Coupling of 7-methoxy-9-tosyl-DHβC 90% after 9 days 1:1 dr Lower efficiency due to prolonged reaction time
(S)-2-((2-Hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide Asymmetric allylboration High (specifics not provided) >95% Superior performance in carbonyl additions

Key Observations:

  • The target compound’s thiourea moiety enables hydrogen-bonding interactions critical for activating electrophilic substrates, a feature shared with other thiourea catalysts (e.g., ) .
  • Stereoisomers like (S,R,R)-108 () show lower efficiency in coupling reactions, highlighting the importance of the (R)-configuration in the target compound .

Key Observations:

  • The target compound’s commercial availability (95% purity) contrasts with lower-yielding syntheses of analogues like V3 (26% yield) .
  • Optical rotation data for V3 ([α]D^28 = +66.87) suggests similar chiral environments, though data for the target compound is lacking .

Biological Activity

(R)-2-(3-((1S,2S)-2-Aminocyclohexyl)thioureido)-N-benzyl-N,3,3-trimethylbutanamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to a class of thiourea derivatives that have garnered interest in medicinal chemistry due to their diverse pharmacological properties.

Structural Characteristics

The compound features several key structural components:

  • Aminocyclohexyl moiety : This component contributes to the compound's ability to interact with biological targets.
  • Thiourea group : Known for its role in various biological activities, including enzyme inhibition.
  • Benzyl and trimethylbutanamide groups : These enhance lipophilicity, potentially improving membrane permeability.

Biological Activities

Preliminary studies have indicated that this compound may exhibit various biological activities:

  • Anticonvulsant Activity : Similar compounds have shown efficacy in models of seizure activity. The structural relationship between the aminocyclohexyl group and anticonvulsant properties has been documented in related studies .
  • Neuroprotective Effects : The presence of the cyclohexylamine structure suggests potential neuroprotective properties, as seen in other analogs.
  • Antimicrobial Properties : Thiourea derivatives are often associated with antimicrobial activity, making this compound a candidate for further investigation in this area.
  • Enzyme Inhibition : The thiourea group may facilitate interactions with specific enzymes, potentially leading to inhibitory effects that could be therapeutically relevant.

The mechanism of action for this compound likely involves:

  • Hydrogen Bonding : The thiourea moiety can form hydrogen bonds with substrates, stabilizing transition states and facilitating biochemical reactions.
  • Lipophilicity : Enhanced membrane penetration due to the lipophilic nature of the benzyl and trimethylbutanamide groups allows for better access to intracellular targets.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Thiourea Derivative AContains thiourea groupAntimicrobial
Cyclohexylamine Analog BCyclohexyl structureNeuroprotective
Benzamide CBenzene ring with amideAnticancer

Case Studies and Research Findings

Research has indicated a strong structure-activity relationship (SAR) among thiourea derivatives. For instance:

  • In a study examining anticonvulsant activity among various amino acid derivatives, it was found that modifications at the C(2) position significantly influenced efficacy .
  • Another investigation highlighted the importance of electronic properties at the benzylamide substituent in determining anticonvulsant activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing (R)-2-(3-((1S,2S)-2-Aminocyclohexyl)thioureido)-N-benzyl-N,3,3-trimethylbutanamide?

  • Methodology : The synthesis typically involves sequential coupling of the thioureido and aminocyclohexyl moieties to the butanamide backbone. Key steps include:

  • Thioureido Formation : Reacting 3-isothiocyanate derivatives with (1S,2S)-2-aminocyclohexane under anhydrous conditions (e.g., dry DMF, 0–5°C) to prevent hydrolysis .
  • Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) for N-benzylation and trimethylation steps, monitored via TLC for intermediate purity .
  • Chiral Control : Employing chiral auxiliaries or catalysts to ensure retention of the (R)-configuration at the butanamide center .
    • Optimization : Adjust reaction time (e.g., 12–24 hours for thioureido formation), solvent polarity (DMF vs. THF), and stoichiometric ratios (1:1.2 for amine:isothiocyanate) to maximize yield (>75%) .

Q. How can researchers confirm the stereochemical integrity and purity of this compound?

  • Analytical Techniques :

  • Chiral HPLC : To resolve enantiomers and confirm the (R)-configuration, using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, cyclohexyl methine at δ 3.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated [M+H]+^+ = 505.52) .

Q. What are the primary challenges in maintaining stability during storage?

  • Stability Factors :

  • Moisture Sensitivity : The thioureido group is prone to hydrolysis; store under inert gas (N2_2) at -20°C in sealed vials .
  • Light Sensitivity : Amber glass containers to prevent photodegradation of the benzyl and cyclohexyl groups .

Advanced Research Questions

Q. How does the stereochemistry of the aminocyclohexyl group ((1S,2S) vs. (1R,2R)) influence biological activity?

  • Conformational Analysis :

  • Molecular docking studies show the (1S,2S)-isomer adopts a chair conformation, enabling better fit into hydrophobic binding pockets (e.g., enzyme active sites) compared to the (1R,2R)-isomer .
  • Biological Assays : Compare IC50_{50} values against targets like proteases or kinases; (1S,2S) isomers often exhibit 5–10x higher potency due to reduced steric hindrance .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Orthogonal Validation :

  • In vitro vs. In vivo : Use parallel assays (e.g., cell-free enzyme inhibition + cell viability tests) to distinguish direct target effects from off-target interactions .
  • Structural Analogues : Synthesize and test derivatives (e.g., replacing benzyl with pyridyl groups) to isolate structure-activity relationships (SAR) .

Q. How can researchers assess environmental stability and degradation pathways?

  • Environmental Fate Studies :

  • Hydrolytic Degradation : Incubate in buffers (pH 2–12) at 37°C; LC-MS identifies breakdown products (e.g., free cyclohexylamine) .
  • Photolysis : Expose to UV light (254 nm) to simulate sunlight effects; quantify degradation via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.